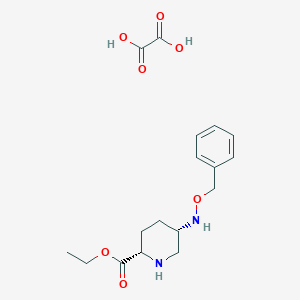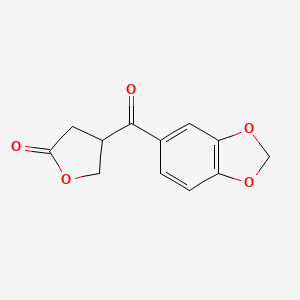
4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one is a chemical compound that features a benzodioxole moiety attached to an oxolan-2-one ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one typically involves the reaction of 1,3-benzodioxole derivatives with oxolan-2-one precursors under specific conditions. One common method involves the use of formylation reactions, where the benzodioxole derivative is reacted with formylating agents such as SnCl4 in a solvent like CH2Cl2 at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodioxole derivatives.
科学的研究の応用
4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells . The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler analog with similar structural features.
4-(2H-1,3-Benzodioxole-5-carbonyl)pyrrolidin-2-one: Another derivative with a pyrrolidin-2-one ring.
Benzodioxole derivatives: Various compounds with different substituents on the benzodioxole ring.
Uniqueness
4-(2H-1,3-Benzodioxole-5-carbonyl)oxolan-2-one is unique due to its combination of the benzodioxole and oxolan-2-one moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
16108-39-7 |
|---|---|
分子式 |
C12H10O5 |
分子量 |
234.20 g/mol |
IUPAC名 |
4-(1,3-benzodioxole-5-carbonyl)oxolan-2-one |
InChI |
InChI=1S/C12H10O5/c13-11-4-8(5-15-11)12(14)7-1-2-9-10(3-7)17-6-16-9/h1-3,8H,4-6H2 |
InChIキー |
JUFLOKBWHMAKPO-UHFFFAOYSA-N |
正規SMILES |
C1C(COC1=O)C(=O)C2=CC3=C(C=C2)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




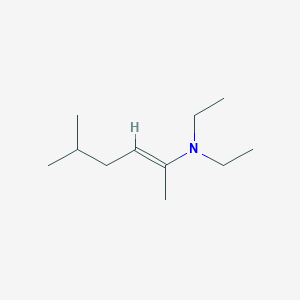
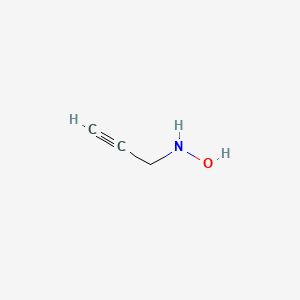
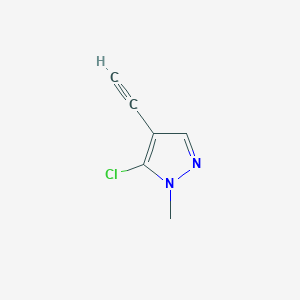
![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B12975525.png)

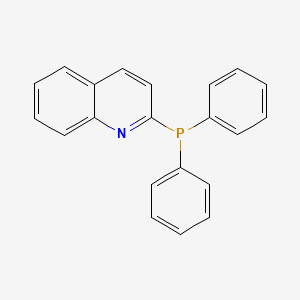
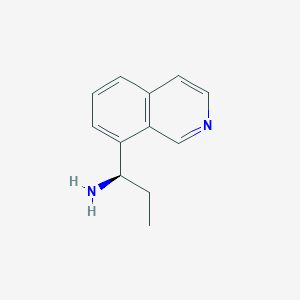

![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)
![5-Methyl-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one](/img/structure/B12975575.png)
